N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
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Overview
Description
N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique combination of benzylsulfanyl and pyrimidinylsulfanyl groups, which may contribute to its distinct chemical and biological properties.
Preparation Methods
The synthesis of N1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazide with carbon disulfide and an appropriate oxidizing agent.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through nucleophilic substitution reactions using benzyl halides.
Formation of the Pyrimidinylsulfanyl Group: The pyrimidinylsulfanyl group can be synthesized by reacting a suitable pyrimidine derivative with a thiol compound.
Coupling Reactions: The final step involves coupling the thiadiazole and pyrimidinylsulfanyl intermediates under suitable conditions to form the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzylsulfanyl and pyrimidinylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidinyl ring can be reduced to form alcohols.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols or amines. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological processes involving thiadiazole and pyrimidine derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure and biological activity.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is not well understood, but it is likely to involve interactions with specific molecular targets and pathways. The benzylsulfanyl and pyrimidinylsulfanyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can be compared with other similar compounds, such as:
- 2-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’-[(E)-1-NAPHTHYLMETHYLIDENE]ACETOHYDRAZIDE : This compound features a similar thiadiazole ring and benzylsulfanyl group but differs in the presence of a naphthylmethylidene group.
- 1,3,4-Thiadiazole Derivatives : These compounds share the thiadiazole core structure but may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of N1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S3/c27-17-11-16(15-9-5-2-6-10-15)22-19(23-17)29-13-18(28)24-20-25-26-21(31-20)30-12-14-7-3-1-4-8-14/h1-11H,12-13H2,(H,22,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFROQAUHEFQODK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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